
1-(2,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one is an organic compound that belongs to the class of phenylpiperidines. These compounds are known for their diverse applications in medicinal chemistry and pharmacology. The presence of both a piperidine ring and a dimethoxyphenyl group suggests potential biological activity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Intermediate: The starting material, 2,4-dimethoxybenzaldehyde, undergoes a condensation reaction with a suitable ketone to form an intermediate.
Piperidine Addition: The intermediate is then reacted with piperidine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(2,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.
類似化合物との比較
Similar Compounds
1-(2,4-Dimethoxyphenyl)-2-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of piperidine.
1-(2,4-Dimethoxyphenyl)-2-(ethylamino)propan-1-one: Contains an ethylamino group, offering different chemical properties.
Uniqueness
1-(2,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one is unique due to the presence of the piperidine ring, which may confer distinct biological activity and chemical reactivity compared to its analogs.
特性
CAS番号 |
59106-48-8 |
|---|---|
分子式 |
C16H23NO3 |
分子量 |
277.36 g/mol |
IUPAC名 |
1-(2,4-dimethoxyphenyl)-2-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO3/c1-12(17-9-5-4-6-10-17)16(18)14-8-7-13(19-2)11-15(14)20-3/h7-8,11-12H,4-6,9-10H2,1-3H3 |
InChIキー |
NZFJYFFVOSMWGW-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=C(C=C(C=C1)OC)OC)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)

![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
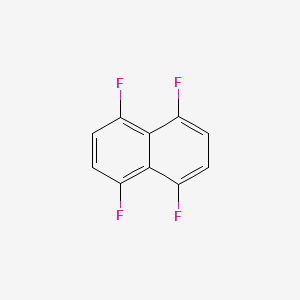
![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)
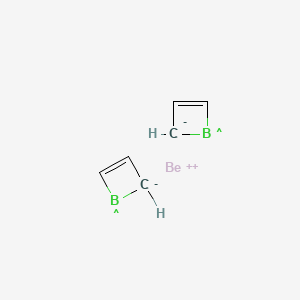
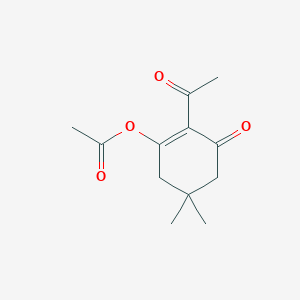
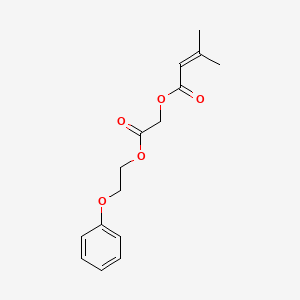
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)
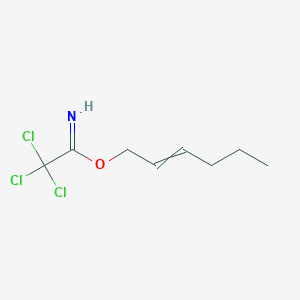
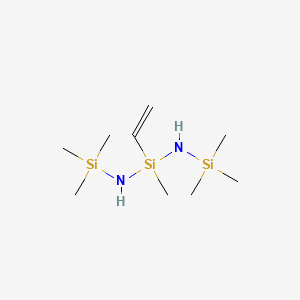
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)
![Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate](/img/structure/B14616481.png)
